Cas no 10378-06-0 ((6R)-FR054)

(6R)-FR054 Chemical and Physical Properties
Names and Identifiers
-
- 5H-Pyrano[3,2-d]oxazole-5-methanol,6,7-bis(acetyloxy)-3a,6,7,7a-tetrahydro-2-methyl-, acetate (ester)
- methyl (3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-Δ2-oxazolidine
- 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline
- 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-<2,1-d>-2-oxazoline
- 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyranoso)-[2,1-d]-2-oxazoline
- 4',5'-dihydro-2'-methoxyoxazolo[5',4':1,2]-3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyranoside
- 4',5'-dihydro-2'-methyloxazolo[5',4':1,2]-3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyranose
- (6R)-FR054
- (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate
- (3aR,5R,6R,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate
- WZFQZRLQMXZMJA-RGDJUOJXSA-N
- CS-0089386
- starbld0004260
- ACETIC ACID (3AR,5R,6R,7R,7AR)-6-ACETOXY-5-ACETOXYMETHYL-2-METHYL-5,6,7,7A-TETRAHYDRO -3AH-PYRANO[3,2-D]OXAZOL-7-YL ESTER
- EX-A9363
- SCHEMBL2289660
- (3aR,7aR)-5-(Acetoxymethyl)-2-Methyl-5,6,7,7A-Tetrahydro-3aH-Pyrano[3,2-D]Oxazole-6,7-Diyl Diacetate(WXC02555)
- 10378-06-0
- (3aR,5R,6R,7R,7aR)-5-(Acetoxymethyl)-2-methyl-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]oxazole-6,7-diyl Diacetate;(3aR,5R,6R,7R,7aR)-5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-5H-pyrano[3,2-d]oxazole-6,7-diol 6,7-Diacetate; 3',4',6'-Triacetate 2'-Deoxy-2-methyl-4,5-D-galactopyrano-delta2-oxazoline
- DA-48701
- W11575
- AKOS040759579
- [(3aR,5R,6R,7R,7aR)-6,7-bis(acetyloxy)-2-methyl-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate
- Acetic acid (3aR,5R,6R,7R,7aR)-6-acetoxy-5-acetoxymethyl-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazol-7-yl ester
- HY-124909
- 6R-FR054
- BS-50522
- (3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano [3,2-d]oxazole-6,7-diyl diacetate
- 3',4',6'-Triacetate 2'-Deoxy-2-methyl-4,5-D-galactopyrano-Delta2-oxazoline
- (5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-3a,6,7,7a-tetrahydro-5H-pyrano-[3,2-d]oxazole-6,7-diyl diacetate
-
- MDL: MFCD32661536
- Inchi: 1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10?,11-,12?,13?,14+/m1/s1
- InChI Key: WZFQZRLQMXZMJA-IAPOMNSZSA-N
- SMILES: O1[C@@]2([H])[C@@]([H])(C([H])(C([H])(C1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)N=C(C([H])([H])[H])O2
Computed Properties
- Exact Mass: 329.11100
- Monoisotopic Mass: 329.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 329.30
- XLogP3: -0.5
- Topological Polar Surface Area: 110
Experimental Properties
- PSA: 109.72000
- LogP: -0.60940
(6R)-FR054 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC42795-1 g |
6R-FR054 |
10378-06-0 | >98% | 1g |
$1350.0 | 2022-02-28 | |
Chemenu | CM360429-1g |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate |
10378-06-0 | 95%+ | 1g |
$1292 | 2023-11-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8934-5 mg |
FR054 |
10378-06-0 | 99.83% | 5mg |
¥3427.00 | 2021-09-23 | |
TRC | T166775-250mg |
3',4',6'-Triacetate 2'-Deoxy-2-methyl-4,5-D-galactopyrano-Δ2-oxazoline |
10378-06-0 | 250mg |
$167.00 | 2023-05-17 | ||
Ambeed | A912224-25mg |
(3aR,5R,6R,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate |
10378-06-0 | 95% | 25mg |
$144.00 | 2022-03-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8934-10 mg |
(6R)-FR054 |
10378-06-0 | 99.83% | 10mg |
¥5477.00 | 2022-03-01 | |
Ambeed | A912224-250mg |
(3aR,5R,6R,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate |
10378-06-0 | 95% | 250mg |
$462.0 | 2025-03-05 | |
TRC | T166775-500mg |
3',4',6'-Triacetate 2'-Deoxy-2-methyl-4,5-D-galactopyrano-Δ2-oxazoline |
10378-06-0 | 500mg |
$305.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8934-1 mL * 10 mM (in DMSO) |
(6R)-FR054 |
10378-06-0 | 99.83% | 1 mL * 10 mM (in DMSO) |
¥3520.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1107321-200mg |
6R-FR054 |
10378-06-0 | 95% | 200mg |
$700 | 2024-07-23 |
(6R)-FR054 Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on (6R)-FR054
Recent Advances in (6R)-FR054 Research: A Comprehensive Analysis of CAS 10378-06-0
In recent years, the compound (6R)-FR054, identified by its CAS number 10378-06-0, has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, known for its unique stereochemical configuration and potential therapeutic applications, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. The following research brief provides an in-depth analysis of the latest findings related to (6R)-FR054, highlighting key advancements and their implications for the field.
Recent studies have focused on the synthesis and optimization of (6R)-FR054, leveraging advanced chemical methodologies to improve yield and purity. Researchers have employed asymmetric synthesis techniques to ensure the stereospecific production of the (6R) enantiomer, which has been shown to exhibit superior biological activity compared to its (6S) counterpart. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound and confirming its structural integrity.
Pharmacological investigations have revealed that (6R)-FR054 exhibits potent inhibitory effects on specific enzymatic targets implicated in inflammatory and metabolic disorders. In vitro and in vivo studies have demonstrated its ability to modulate key signaling pathways, including the NF-κB and MAPK cascades, which are critical in the regulation of immune responses and cellular proliferation. These findings suggest that (6R)-FR054 holds promise as a therapeutic agent for conditions such as rheumatoid arthritis, diabetes, and certain cancers.
One of the most notable advancements in (6R)-FR054 research is its potential application in oncology. Preclinical studies have shown that the compound can induce apoptosis in cancer cells while sparing normal cells, a property attributed to its selective targeting of mitochondrial function. Additionally, (6R)-FR054 has been found to synergize with conventional chemotherapeutic agents, enhancing their efficacy and reducing adverse effects. These results have spurred interest in further exploring its role in combination therapies.
Despite these promising findings, challenges remain in the development of (6R)-FR054 as a viable therapeutic. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Recent efforts have focused on structural modifications and formulation strategies to overcome these limitations, with some studies reporting improved pharmacokinetic profiles through the use of prodrug approaches and nanoparticle-based delivery systems.
In conclusion, the latest research on (6R)-FR054 (CAS 10378-06-0) underscores its potential as a multifaceted therapeutic agent with applications in inflammation, metabolism, and oncology. While significant progress has been made in understanding its mechanisms and optimizing its properties, ongoing studies are essential to fully realize its clinical potential. The continued exploration of (6R)-FR054 represents a promising avenue for the development of novel treatments in the chemical biology and pharmaceutical sectors.
10378-06-0 ((6R)-FR054) Related Products
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

